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Compound of Interest

Compound Name: 2,3,5-Trimethylanisole

Cat. No.: B020204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,3,5-
Trimethylanisole (CAS No: 20469-61-8), a compound relevant in organic synthesis.[1] The

document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure:

IUPAC Name: 1-methoxy-2,3,5-trimethylbenzene[2]

Molecular Formula: C₁₀H₁₄O[2][3][4]

Molecular Weight: 150.22 g/mol [2]

Canonical SMILES: CC1=CC(=C(C(=C1)OC)C)C[2][4]

Spectral Data Summary
The following sections present the core spectral data for 2,3,5-Trimethylanisole in a structured

format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectral Data
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Solvent: Not specified in the source.

Chemical Shift (δ) ppm Carbon Assignment

157.43 C1 (C-OCH₃)

119.95 C2 (C-CH₃)

137.32 C3 (C-CH₃)

124.92 C4 (Ar-H)

137.54 C5 (C-CH₃)

110.52 C6 (Ar-H)

Not specified -OCH₃

21.38 Ar-CH₃

20.03 Ar-CH₃

11.60 Ar-CH₃

Data sourced from ChemicalBook.[1]

¹H NMR Spectral Data

Predicted data based on typical chemical shifts for similar structures.

Chemical Shift (δ)
ppm

Multiplicity Integration Proton Assignment

~6.7-6.9 Singlet 1H Ar-H

~6.6-6.8 Singlet 1H Ar-H

~3.8 Singlet 3H -OCH₃

~2.3 Singlet 3H Ar-CH₃

~2.2 Singlet 3H Ar-CH₃

~2.1 Singlet 3H Ar-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0699640.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~2950-3000 Strong C-H stretch
sp³ C-H (methyl

groups)

~3000-3100 Medium C-H stretch sp² C-H (aromatic)

~1600, ~1450 Medium-Strong C=C stretch Aromatic ring

~1250 Strong C-O stretch Aryl ether

Below 1500 Complex Fingerprint Region
Unique molecular

vibrations

Data is characteristic for substituted anisoles and aromatic compounds.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

150.10 High [M]⁺ (Molecular Ion)

135 High [M-CH₃]⁺

107 Medium [M-CH₃-CO]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Monoisotopic Mass: 150.104465066 Da.[2][3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

represent standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a small

organic molecule like 2,3,5-Trimethylanisole.

Sample Preparation:

Weigh approximately 5-25 mg of the 2,3,5-Trimethylanisole sample.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆) in a clean vial.

To ensure a homogeneous magnetic field, the solution must be free of any solid particles.

Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly

into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which results in sharp,

symmetrical peaks.

Data Acquisition:

Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans (NS),

pulse sequence, and relaxation delay (d₁).[5] For quantitative results, a longer relaxation

delay is necessary to ensure complete relaxation of all protons.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to

simplify the spectrum and improve the signal-to-noise ratio.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or

an internal standard like TMS).

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of

protons.
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General workflow for NMR spectroscopy.
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Infrared (IR) Spectroscopy Protocol (Thin Film Method)
This protocol describes the thin solid or liquid film method, a common technique for obtaining

the IR spectrum of a pure organic compound.

Sample Preparation:

If the sample is a solid, dissolve a small amount (a few milligrams) in a few drops of a

volatile solvent like methylene chloride or acetone.[6]

Place one to two drops of the solution (or the pure liquid if the sample is not a solid) onto

the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound

on the plate.[6]

Instrument Setup:

Place the salt plate into the sample holder within the FT-IR spectrometer's sample

compartment.[6]

Ensure the instrument is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment. This will be

automatically subtracted from the sample spectrum.

Acquire the sample spectrum. The instrument passes infrared radiation through the

sample, and a detector measures the amount of light absorbed at each frequency.[8]

Multiple scans are typically co-added to improve the signal-to-noise ratio.

Data Processing and Analysis:

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and is

unique to the specific molecule.[9]

Sample Preparation
(Dissolve or use neat liquid)
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to Salt Plate

Step 1
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(if applicable)
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Step 5
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Step 6
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General workflow for IR spectroscopy (Thin Film Method).

Mass Spectrometry (MS) Protocol (Electrospray
Ionization)
This protocol outlines a general procedure for analyzing a small molecule using a mass

spectrometer with an electrospray ionization (ESI) source, often coupled with liquid

chromatography (LC/MS).

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an

organic solvent such as methanol or acetonitrile.[10]

Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent compatible

with the mobile phase (e.g., a mixture of acetonitrile and water).[10]

The sample must be free of inorganic salts and particulates, as these can interfere with

the ESI process and contaminate the instrument.[10]

Transfer the final diluted solution to an appropriate autosampler vial.

Instrument Setup:

The sample is introduced into the ESI source via direct infusion or through a liquid

chromatography system.

In the ESI source, the sample solution is nebulized into a fine spray of charged droplets.

A high voltage is applied, and with the aid of a drying gas, the solvent evaporates from the

droplets, leading to the formation of gas-phase ions.

Data Acquisition:

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or

ion trap).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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The detector records the abundance of ions at each m/z value.

Data can be acquired in full scan mode to detect all ions within a mass range or in a

targeted mode like multiple reaction monitoring for quantitative analysis.[11]

Data Analysis:

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) to determine the

molecular weight.

Analyze the fragmentation pattern to deduce structural information about the molecule.
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General workflow for Mass Spectrometry (ESI).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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